Malyngamide S
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H42ClNO5 |
|---|---|
Molecular Weight |
484.1 g/mol |
IUPAC Name |
(E,7S)-N-[(E)-3-chloro-2-[(1R,2R,3S)-2-hydroxy-2,3,5,5-tetramethyl-4,6-dioxocyclohexyl]prop-2-enyl]-7-methoxydodec-4-enamide |
InChI |
InChI=1S/C26H42ClNO5/c1-7-8-10-13-20(33-6)14-11-9-12-15-21(29)28-17-19(16-27)22-24(31)25(3,4)23(30)18(2)26(22,5)32/h9,11,16,18,20,22,32H,7-8,10,12-15,17H2,1-6H3,(H,28,29)/b11-9+,19-16-/t18-,20+,22+,26-/m1/s1 |
InChI Key |
YISCQTHSBLSJHQ-JLKVJSSTSA-N |
SMILES |
CCCCCC(CC=CCCC(=O)NCC(=CCl)C1C(=O)C(C(=O)C(C1(C)O)C)(C)C)OC |
Isomeric SMILES |
CCCCC[C@@H](C/C=C/CCC(=O)NC/C(=C/Cl)/[C@H]1C(=O)C(C(=O)[C@H]([C@@]1(C)O)C)(C)C)OC |
Canonical SMILES |
CCCCCC(CC=CCCC(=O)NCC(=CCl)C1C(=O)C(C(=O)C(C1(C)O)C)(C)C)OC |
Synonyms |
malyngamide S |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Foundations
Identification of Malyngamide-Producing Organisms
The production of malyngamides is predominantly associated with filamentous marine cyanobacteria, which are recognized as prolific sources of structurally unique and biologically active secondary metabolites nih.govezbiocloudpro.app.
Malyngamides have been isolated from various assemblages of filamentous cyanobacteria, with species from the genera Moorea (previously classified as Lyngbya), Lyngbya, and Okeania being the most common producers nih.govnih.govmdpi.com. For decades, the true producing organism for many malyngamides remained enigmatic, as they were often isolated from complex environmental samples or organisms that bioaccumulate the compounds, such as sea hares nih.govacs.orgnih.gov.
Specific examples include:
Moorea producens (formerly Lyngbya majuscula): This species is a well-documented producer of a wide array of malyngamides nih.govezbiocloudpro.appnih.gov. Collections from various global locations, including Okinawa, Japan, and Key West, Florida, have yielded numerous malyngamide analogs nih.govnih.gov.
Lyngbya majuscula : Historically, this has been a primary source for the isolation of malyngamides, including the first reported member of the class, malyngamide A nih.govresearchgate.netacs.org. Collections from Hawaii and Papua New Guinea have also proven to be rich sources researchgate.netresearchgate.net.
Okeania hirsuta : The discovery of the complete biosynthetic pathway for type A malyngamides was achieved through the genomic sequencing of two strains of Okeania hirsuta nih.govacs.orgnih.gov. This cyanobacterium was confirmed as the producer of malyngamide C, malyngamide C acetate (B1210297), and malyngamide I nih.gov.
Phylogenetic studies are essential for understanding the evolutionary relationships between malyngamide-producing cyanobacteria and for contextualizing the distribution of their biosynthetic gene clusters. A phylogenomic tree generated from conserved genes in diverse cyanobacteria places the genus Okeania as being closely related to Trichodesmium nih.gov. This analysis also shows considerable evolutionary distance from planktonic genera like Synechococcus and Prochlorococcus nih.gov. Such phylogenetic reconstructions, often based on entire genomes or specific markers like 16S rRNA, help to resolve the evolutionary history and diversification of these organisms and their metabolic capabilities nih.govnih.gov.
Characterization of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Pathways
Malyngamides are hybrid natural products, synthesized by large, multi-enzyme assembly lines known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS) nih.govnih.govwikipedia.org. These pathways combine building blocks derived from acetate and amino acids to construct the complex malyngamide scaffold nih.gov.
The identification of the genetic blueprint for malyngamide biosynthesis relies heavily on bioinformatic tools. In the case of Okeania hirsuta, analysis of its genome using software like antiSMASH and DELTA-BLAST was instrumental nih.gov. These programs scan genomic data for sequences characteristic of secondary metabolite biosynthetic gene clusters (BGCs) nih.gov. This analysis led to the discovery of two closely related PKS/NRPS pathways in two different O. hirsuta strains: a 68 kb cluster predicted to produce malyngamide C acetate (the "mgc" cluster) and a 62 kb cluster for malyngamide I (the "mgi" cluster) nih.govsecondarymetabolites.orgsecondarymetabolites.org.
The malyngamide gene clusters are organized into modules, where each module is responsible for the incorporation and modification of a single building block (either a ketide or an amino acid) into the growing molecular chain youtube.comyoutube.com. The "mgc" and "mgi" clusters in Okeania hirsuta are composed of multiple open reading frames (ORFs) that encode the large, modular PKS and NRPS enzymes along with various tailoring enzymes that modify the core structure nih.gov. These clusters feature unusual loading and termination genes, highlighting unique aspects of malyngamide biosynthesis compared to other well-characterized PKS/NRPS systems nih.govacs.orgnih.gov. The specific arrangement and domain composition of each module dictate the final chemical structure of the produced malyngamide.
Elucidation of Key Enzymatic Steps and Biosynthetic Mechanisms
The assembly of the malyngamide structure involves a series of precisely controlled enzymatic reactions. Research on the "mgc" and "mgi" clusters has illuminated several critical steps in the biosynthesis of type A malyngamides, the group to which malyngamide S belongs nih.govresearchgate.net.
The biosynthetic process begins with an unusual initiation step where an octanoate moiety, a short-chain fatty acid, is transferred to the first PKS module. This is accomplished by a LipM homolog, an enzyme typically associated with lipoic acid metabolism nih.govacs.orgnih.gov.
A pivotal discovery in malyngamide biosynthesis is the role of a catalytically inactive ketoreductase (KR) domain, designated KR⁰ nih.govnih.gov. In a typical PKS module, a KR domain reduces a ketone to a hydroxyl group. However, in the penultimate module of the malyngamide synthase, this KR domain is dysfunctional due to alterations in its cofactor-binding and active sites nih.govacs.orgnih.gov. This lack of reduction is crucial, as the retained carbonyl group is necessary for the subsequent ring-forming reaction nih.gov.
The characteristic six-membered cyclohexanone (B45756) ring of type A malyngamides is formed through an intramolecular Knoevenagel condensation nih.govacs.org. This key cyclization step is enabled by the carbonyl group preserved by the inactive KR⁰ domain nih.gov. The process is predicted to be catalyzed by enzymes MgcR and MgcS, leading to the formation of malyngamide K as a core intermediate nih.gov. Subsequent tailoring reactions, including epoxidation, oxidation, and acetylation catalyzed by P450 enzymes and acetyltransferases, generate the vast diversity observed within the malyngamide family, including analogs like malyngamide C acetate and malyngamide I nih.gov. This compound is closely related to analogs in the A3 biosynthetic group, which are characterized by methylation at the C-5 position researchgate.net.
Table 1: Key Genes in the Malyngamide C Acetate ("mgc") Biosynthetic Gene Cluster and Their Putative Functions.
| Gene | Putative Function | Role in Biosynthesis |
|---|---|---|
| MgcA | LipM octanoyltransferase | Initiates biosynthesis by loading an octanoate starter unit nih.gov. |
| MgcG | PKS/NRPS hybrid enzyme | Forms the core polyketide-peptide backbone nih.gov. |
| MgcQ | PKS module with inactive KR⁰ | Contains the dysfunctional ketoreductase (KR⁰) domain crucial for cyclization nih.gov. |
| MgcR | Lipocalin-like protein | Predicted to catalyze the Knoevenagel condensation to form the cyclohexanone ring nih.gov. |
| MgcS | Short-chain dehydrogenase | Predicted to assist MgcR in the cyclization reaction nih.gov. |
| MgcT | P450 enzyme | Catalyzes the epoxidation of a double bond after cyclization nih.gov. |
| MgcU | P450 enzyme | Oxidizes the C-8 position to an alcohol nih.gov. |
| MgcV | O-acetyltransferase | Acetylates the C-8 alcohol to produce malyngamide C acetate nih.gov. |
Table 2: Compound Names Mentioned in the Article.
| Compound Name |
|---|
| This compound |
| Malyngamide A |
| Malyngamide C |
| Malyngamide C acetate |
| Malyngamide I |
| Malyngamide K |
| Lyngbic acid |
| Octanoate |
| Luquilloamide D |
| Luquilloamide F |
Initial Loading and Chain Extension
The biosynthetic assembly of malyngamides is initiated by a unique loading mechanism that deviates from typical PKS pathways. An octanoyltransferase homologous to LipM, an enzyme usually associated with lipoic acid metabolism, is responsible for loading the starter unit. nih.govnih.govresearchgate.net This enzyme, designated MgcA, transfers an intact octanoyl moiety from a fatty acid synthase (FAS) acyl carrier protein (ACP) to the ketosynthase (KS) domain of the first PKS module, MgcG. nih.gov
Following this initial loading event, the octanoyl starter unit undergoes several cycles of chain extension. The acyltransferase (AT) domain within the MgcG module catalyzes the condensation of the growing chain with malonyl-CoA, which is derived from acetyl-CoA. nih.govbiorxiv.org This process extends the carbon backbone. The resulting β-carbonyl is then modified by other domains within the module, including reduction to a hydroxyl group by a ketoreductase (KR) domain and subsequent methylation by an O-methyltransferase (O-MT) domain. nih.gov Isotopic feeding studies have confirmed that acetyl-CoA units are utilized for the extension of the initial octanoate starter. nih.gov
| Step | Enzyme/Domain | Substrate(s) | Function |
|---|---|---|---|
| Initial Loading | MgcA (LipM octanoyltransferase) | Octanoyl-ACP | Transfers an intact octanoate starter unit to the first PKS module. nih.gov |
| Chain Extension | MgcG Acyltransferase (AT) | Malonyl-CoA | Catalyzes condensation with malonyl-CoA to extend the polyketide chain. nih.gov |
| Chain Modification | MgcG Ketoreductase (KR) | β-carbonyl group | Reduces the β-carbonyl to a hydroxyl group. nih.gov |
| Chain Modification | MgcG O-methyltransferase (O-MT) | Hydroxyl group | Methylates the hydroxyl group. nih.gov |
Formation of Core Structures
A defining characteristic of type A malyngamides is their decorated six-membered cyclohexanone head group. nih.govresearchgate.netacs.org The formation of this ring is a critical step in the biosynthesis and is achieved through an intramolecular Knoevenagel condensation. nih.govnih.govacs.org This type of reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated ketone. wikipedia.org
In the malyngamide pathway, this cyclization is enabled by the retention of a key carbonyl group on the polyketide chain, a direct result of a dysfunctional ketoreductase domain in a downstream module (see 3.3.3). nih.govnih.govresearchgate.net The proposed mechanism involves acid-base chemistry at the active site of the cyclizing enzymes (MgcR and MgcS), which deprotonates a carbon (C-4) adjacent to one carbonyl group (C-5). nih.gov This forms an enolate intermediate that then performs a nucleophilic attack on a distal aldehyde group (C-9) on the same molecule, forming the carbon-carbon bond that closes the ring. nih.gov Subsequent dehydration results in the formation of the cyclohexenone core structure, yielding an intermediate product identified as malyngamide K. nih.gov
Role of Specific Domains
The biosynthesis of the malyngamide core structure is critically dependent on the dysfunction of a specific ketoreductase (KR) domain, referred to as KR⁰. nih.govnih.govresearchgate.net This inactive domain is located within the penultimate PKS module, MgcQ. nih.gov In a typical PKS assembly line, KR domains are responsible for reducing β-carbonyl groups to hydroxyl groups. However, the KR⁰ domain in the malyngamide pathway is catalytically inactive and fails to perform this reduction. nih.govacs.org
This lack of reduction is the biochemical "keystone" of the entire pathway. nih.gov By leaving the carbonyl group intact, the KR⁰ domain ensures that the necessary electrophile is present on the polyketide chain to act as the acceptor in the subsequent intramolecular Knoevenagel condensation. nih.govnih.govresearchgate.net Phylogenetic analysis and homology modeling of the KR⁰ domain suggest that structural changes in its cofactor-binding and active sites are responsible for its dysfunction. nih.govnih.govresearchgate.net This was experimentally confirmed through recombinant protein expression and NADPH binding assays, which showed the domain was unable to bind its necessary cofactor. nih.govnih.gov The evolutionary retention of this non-functional domain highlights its essential role in generating the chemical diversity of the malyngamide family. nih.gov
| Domain | Module | Function in Malyngamide Biosynthesis | Significance |
|---|---|---|---|
| Ketoreductase (KR⁰) | MgcQ | Inactive; fails to reduce a specific β-carbonyl group. nih.govnih.govresearchgate.net | Preserves the carbonyl required for the subsequent Knoevenagel cyclization, acting as the key step for ring formation. nih.govacs.org |
| Cyclization Domains (R/S) | MgcR/MgcS | Catalyze the intramolecular Knoevenagel condensation. nih.gov | Directly responsible for the formation of the characteristic cyclohexanone ring. nih.gov |
Post-Assembly Line Modifications
After the core structure of the malyngamide is assembled and cyclized, it undergoes a series of post-assembly line modifications. These tailoring reactions are responsible for the significant structural diversity observed within the malyngamide family. nih.govresearchgate.net The enzymes that carry out these modifications act on the malyngamide K intermediate and other precursors to produce the final array of natural products, including this compound. nih.gov
Common tailoring reactions include:
Oxidation : Cytochrome P450 monooxygenases (P450s) are predicted to catalyze various oxidation reactions. For instance, in the biosynthesis of malyngamide C acetate, an enzyme (MgcU) is proposed to oxidize a carbon to an alcohol. nih.gov
Epoxidation : P450s are also implicated in the formation of epoxide rings. The enzyme MgcT is predicted to catalyze the epoxidation of a double bond in the pathway leading to malyngamide C acetate and malyngamide I. nih.govnih.gov
Acetylation : O-acetyltransferases add acetyl groups to hydroxyl moieties. The enzyme MgcV is predicted to be responsible for the final acetylation step in the formation of malyngamide C acetate. nih.govnih.gov
Methylation : Methyl groups are added at various positions, a feature that helps categorize different malyngamides. researchgate.net
Halogenation : The biosynthetic pathway includes provisions for chlorination, adding further complexity to the final structures. nih.gov
These modifications occur at multiple positions around the cyclohexanone ring and the fatty acid tail, giving rise to the wide range of malyngamide analogs isolated from natural sources. nih.govresearchgate.net
Isotopic Labeling Studies for Precursor Incorporation
Isotopic labeling studies have been instrumental in elucidating the biosynthetic origins of the carbon atoms in the malyngamide structure. nih.govnih.govresearchgate.net By feeding cultures of the producing organism, Okeania hirsuta, with ¹³C-labeled substrates, researchers have been able to trace the incorporation of precursor molecules into the final natural product. nih.gov
Two key experiments provided critical insights:
[1-¹³C]octanoate Feeding : Cultures fed with [1-¹³C]octanoate showed a significant enrichment of ¹³C at the C-7' position of malyngamide C acetate. This result provided direct evidence that an intact eight-carbon fatty acid (octanoate) is utilized as the starter unit for the PKS assembly line, loaded by the LipM-like enzyme MgcA. nih.gov
[1,2-¹³C₂]acetate Feeding : When the cyanobacterium was cultured with doubly labeled acetate, the resulting malyngamide C acetate showed ¹³C NMR shifts consistent with the incorporation of acetate units for chain extension. Specifically, the carbon chain from C-7' to C-14' was shown to be derived from the extension of acetyl-CoA subunits via the fatty acid synthase (FAS) machinery before the octanoate is transferred to the PKS module. nih.gov
These studies definitively established the hybrid nature of the malyngamide backbone, which is initiated by a preformed fatty acid and extended by acetate-derived units. nih.gov
| Labeled Precursor | Observation | Conclusion |
|---|---|---|
| [1-¹³C]octanoate | Threefold ¹³C enrichment observed at the C-7' position of malyngamide C acetate. nih.gov | Confirms the direct incorporation of an intact octanoate moiety as the starter unit for biosynthesis. nih.govnih.gov |
| [1,2-¹³C₂]acetate | Flanking ¹³C NMR shifts observed at positions C-7' through C-14'. nih.gov | Demonstrates that acetyl-CoA derived extender units are used to build the fatty acid tail prior to loading onto the PKS. nih.gov |
Chemical Synthesis and Analog Development
Total Synthesis Methodologies for Malyngamide S and Analogs
The synthesis of malyngamides, a diverse family of bioactive marine natural products, is typically approached by dissecting the molecule into key fragments that are synthesized separately and then coupled together. This approach is exemplified by the synthesis of malyngamides K, L, M, and others, which share structural motifs with this compound, such as a methoxylated fatty acid tail and a complex amine-derived headgroup. nih.gov
Enantioselectivity is critical due to the numerous stereocenters present in malyngamides. Chiral pool synthesis, starting from naturally occurring chiral molecules, and the use of asymmetric reactions are common methods to ensure the correct three-dimensional arrangement of atoms. orchid-chem.comrijournals.com
Several powerful and well-established chemical reactions are instrumental in the synthesis of the malyngamide scaffold. The specific choice of reactions is tailored to the target analog's unique structural features.
Suzuki Cross-Coupling: This reaction has proven to be a highly effective method for constructing the carbon-carbon bond that links the different fragments of the malyngamide skeleton. In the synthesis of malyngamides K, L, and 5′′-epi-C, a key step was the Suzuki cross-coupling of boronic acids (representing the cyclohexenone or related ring systems) with an unsaturated carboxylic amide fragment that already contained a chlorovinyl iodide functionality. acs.org This approach is noted for its efficiency and ability to accelerate the assembly of the molecular core. acs.org
Wittig Reaction: The Wittig reaction is frequently used to form carbon-carbon double bonds, particularly for installing the vinyl chloride group found in many malyngamides. acs.orgnih.gov This reaction involves the coupling of an aldehyde with a phosphorus ylide.
Amidation: The formation of the amide bond, which links the fatty acid tail to the amine headgroup, is a fundamental step in every malyngamide synthesis. This is typically achieved using standard peptide coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole). acs.orgnih.gov
Aldol (B89426) Reaction: The aldol reaction is a crucial tool for carbon-carbon bond formation and is often used in constructing the backbone of the malyngamide structure. acs.orgnih.gov It allows for the controlled creation of new stereocenters.
Other Key Reactions: While not explicitly detailed for all syntheses, reactions like the Sharpless asymmetric epoxidation are vital for installing stereospecific epoxides, and the Julia-Kocienski or Horner-Wadsworth-Emmons olefinations are powerful alternatives for double bond formation.
Below is a table summarizing the application of these key reactions in the synthesis of various malyngamide analogs.
| Reaction | Application in Malyngamide Synthesis | Representative Analogs |
| Suzuki Cross-Coupling | Coupling of boronic acid headgroups with the fatty acid tail. | Malyngamide K, Malyngamide L acs.org |
| Wittig Reaction | Construction of the vinyl chloride functionality. | Malyngamide O, P, Q, R acs.orgnih.gov |
| Amidation | Linking the fatty acid and amine fragments. | Malyngamide O, P, Q, R acs.orgnih.gov |
| Aldol Reaction | Building the carbon backbone of the core structure. | Malyngamide O, P, Q, R acs.orgnih.gov |
Strategies for Stereochemical Control and Absolute Configuration Confirmation
Controlling the stereochemistry of multiple chiral centers is a significant challenge in the synthesis of malyngamides. The primary strategy involves a combination of using chiral starting materials (chiral pool synthesis) and employing stereoselective reactions. orchid-chem.com
Confirmation of the absolute configuration of a newly synthesized malyngamide is a critical final step to ensure it matches the natural product. A common and definitive method is to synthesize multiple stereoisomers (epimers) of the target molecule. acs.orgnih.gov For example, in the structural confirmation of malyngamide L, researchers synthesized a proposed structure and its epimer. acs.org While the NMR data of the initial synthetic compound matched the reported data for the natural product, its specific optical rotation was equal in magnitude but opposite in sign. acs.org This discrepancy led them to synthesize the enantiomer, which then matched all the data of the natural malyngamide L, thus confirming its correct absolute configuration. acs.org This comparative approach, contrasting spectroscopic data (NMR) and physical properties (optical rotation) between synthetic isomers and the isolated natural product, remains the gold standard for structural validation in this class of compounds.
Design and Synthesis of Novel Malyngamide Derivatives and Structural Variants
The modular nature of convergent synthetic routes is highly advantageous for the creation of novel malyngamide derivatives. By modifying the individual fragments before the coupling steps, chemists can generate a library of structural variants for biological evaluation.
Research efforts have focused on synthesizing analogs with simplified structures or altered functional groups to probe structure-activity relationships. This includes modifying the fatty acid tail, altering the substituents on the cyclohexenone ring, or changing the stereochemistry at various positions. researchgate.net The amine moiety, in particular, shows remarkable natural diversity, featuring heterocycles, peptides, and highly oxidized rings, which provides a rich template for designing new derivatives. nih.gov The synthesis of these novel analogs is essential for identifying the key pharmacophores responsible for the biological activity of the malyngamide family and for developing potential therapeutic leads with improved properties.
Methodological Advancements in Malyngamide Synthesis
The field of malyngamide synthesis continues to evolve, with researchers seeking more efficient and versatile methods. A significant advancement has been the strategic application of the Suzuki cross-coupling reaction, which has been shown to be a more efficient alternative to the Wittig reaction for constructing the vinyl chloride motif in complex malyngamides, especially those containing a cyclohexenone ring. acs.org This methodological shift allows for more convergent and accelerated synthetic routes. As new synthetic methods are developed in the broader field of organic chemistry, they are often applied to complex natural products like malyngamides to overcome existing challenges, improve yields, and facilitate the synthesis of previously inaccessible analogs.
Biological Activities and Mechanistic Studies Non Clinical Focus
Cytotoxic and Antiproliferative Activities
Malyngamides, a class of bioactive compounds isolated from marine cyanobacteria, have demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines. While specific data for Malyngamide S is limited in the scientific literature, studies on its close analogs provide significant insights into the potential activity of this compound family.
Research has shown that various malyngamide compounds exhibit moderate cytotoxicity against human cancer cell lines. For instance, several analogs of Malyngamide C displayed moderate activity against NCI-H460 human lung tumor and neuro-2a mouse neuroblastoma cells, with IC50 values reported to be in the range of 0.5 to 20 μg/mL nih.govnih.gov.
More specifically, Malyngamide C was found to be cytotoxic to HT29 colon cancer cells with an IC50 value of 5.2 µM. mdpi.com In the same study, its stereoisomer, 8-epi-malyngamide C, showed a threefold lower cytotoxic effect against the same cell line, with an IC50 value of 15.4 µM, highlighting the importance of stereochemistry in the bioactivity of these compounds mdpi.com. Another related compound, Majusculamide C, has shown antiproliferative activity against lung cancer (NCI-H460) and glioblastoma (SF-295) cell lines nih.gov.
Currently, there is no specific cytotoxic data available in the reviewed scientific literature for this compound against the IMR-32, SF-295, SKNSH, HeLa, and HepG2 cell lines.
Table 1: Cytotoxic Activities of Malyngamide Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | Activity (IC50) |
|---|---|---|
| Malyngamide C | HT29 (Colon) | 5.2 µM mdpi.com |
| 8-epi-Malyngamide C | HT29 (Colon) | 15.4 µM mdpi.com |
| Malyngamide C Analogs | NCI-H460 (Lung) | 0.5 - 20 µg/mL nih.govnih.gov |
| Malyngamide C Analogs | Neuro-2a (Neuroblastoma) | 0.5 - 20 µg/mL nih.govnih.gov |
| Majusculamide C | NCI-H460 (Lung) | Not specified nih.gov |
Programmed cell death, or apoptosis, is a critical mechanism by which cytotoxic agents eliminate cancer cells. This process involves a cascade of molecular events, often implicating the activation of caspases and the modulation of proteins such as BAX, TP53, and Cyclin D1 nih.govnih.gov. While the cytotoxic effects of malyngamides suggest a potential for inducing apoptosis, detailed mechanistic studies specifically elucidating the role of this compound in these pathways are not yet available in the current body of scientific literature. Therefore, it remains to be determined whether this compound exerts its antiproliferative effects through the activation of caspases or the modulation of key apoptotic regulators like BAX, TP53, and Cyclin D1.
Recent studies have begun to unravel the molecular mechanisms underlying the anticancer activity of the malyngamide family, pointing towards the modulation of critical cellular signaling pathways. A significant finding in this area is the ability of Isomalyngamide A and A-1, analogs of malyngamide, to inhibit tumor cell proliferation and migration. This effect is achieved by inactivating the expression and phosphorylation of Focal Adhesion Kinase (FAK) and Protein Kinase B (Akt) through a β1 integrin-mediated pathway mdpi.com. This suggests that malyngamides may interfere with cell adhesion and survival signals that are crucial for cancer progression.
At present, there is no direct scientific evidence to indicate that this compound specifically modulates the AMP-activated protein kinase (AMPK) or the nuclear factor-kappa B (NF-κB) signaling pathways.
The evaluation of the cytotoxic and antiproliferative activities of this compound and its analogs relies on a variety of established in vitro cellular models and assays. These methodologies are fundamental for determining the potency and selectivity of novel compounds against cancer cells.
Standard cellular models include a panel of human cancer cell lines that represent different types of tumors. For the malyngamide class of compounds, these have included cell lines such as the NCI-H460 (lung), HT29 (colon), and neuro-2a (neuroblastoma) nih.govnih.govmdpi.com.
The cytotoxic effects are typically quantified using assays that measure cell viability and proliferation. Common assays employed in this context include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of the cell, providing a measure of cell mass.
Disk Diffusion Soft Agar Colony Formation Assay: This assay assesses the ability of a compound to inhibit the formation of cancer cell colonies in a semi-solid medium, providing insight into its long-term antiproliferative effects.
These assays are instrumental in generating dose-response curves and calculating the IC50 value, which is the concentration of a compound required to inhibit cell growth by 50%.
Anti-inflammatory Properties
Several members of the malyngamide family have demonstrated significant anti-inflammatory properties. A key indicator of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7 nih.govnih.govnih.gov. Overproduction of NO is a hallmark of inflammation, and its inhibition is a target for anti-inflammatory therapies nih.govnih.gov.
One study reported that Malyngamide 2 exhibited anti-inflammatory activity by inhibiting NO production in LPS-induced RAW264.7 macrophage cells with an IC50 value of 8.0 µM nih.gov. Further research into this area revealed that other malyngamides, including Malyngamide C acetate (B1210297), Malyngamide F, Malyngamide J, and Malyngamide L, also inhibit NO production in a concentration-dependent manner nih.gov. Malyngamide F acetate, in particular, showed potent activity with an IC50 of 7.1 µM nih.govnih.gov.
These findings suggest that the malyngamide scaffold is a promising template for the development of novel anti-inflammatory agents. The inhibitory effect on NO production points towards a mechanism that may involve the modulation of inflammatory signaling pathways within macrophages.
Table 2: Inhibition of Nitric Oxide (NO) Production by Malyngamides in LPS-stimulated RAW264.7 Macrophages
| Compound | Activity (IC50) |
|---|---|
| Malyngamide 2 | 8.0 µM nih.gov |
| Malyngamide F acetate | 7.1 µM nih.govnih.gov |
| Malyngamide F | 5.4 µM nih.gov |
| Malyngamide J | 7.7 µM nih.gov |
| Malyngamide L | 15 µM nih.gov |
Suppression of Pro-inflammatory Cytokine Transcription (e.g., IL-1β, IL-6, IL-10, iNOS)
Scientific literature available through extensive database searches does not provide specific information on the ability of this compound to suppress the transcription of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-10 (IL-10), or inducible Nitric Oxide Synthase (iNOS). While other analogues of malyngamide, such as Malyngamide F acetate, have been studied for their anti-inflammatory properties, including the decreased expression of iNOS, IL-1β, IL-6, and IL-10, these findings cannot be directly attributed to this compound. nih.govnih.gov
MyD88-Dependent Pathway Inhibition
There is no specific information available in the reviewed scientific literature regarding the inhibition of the MyD88-dependent pathway by this compound. Research on other compounds within the malyngamide class, notably Malyngamide F acetate, has demonstrated selective inhibition of the MyD88-dependent pathway. nih.govnih.gov However, these specific mechanistic insights have not been reported for this compound.
Antimicrobial Efficacy
Potential Molecular Targets (e.g., Peptide Deformylase Inhibition)
The potential molecular targets of this compound, including the inhibition of peptide deformylase, have not been specifically elucidated in the available research. Computational and molecular dynamics studies have identified other analogues, such as Malyngamide C, as potential inhibitors of the peptide deformylase (PDF) enzyme, suggesting a possible mechanism for antibacterial action within this compound class. researchgate.net However, there is no direct evidence to confirm that this compound shares this molecular target.
Quorum Sensing Inhibition
There is no specific evidence in the scientific literature to suggest that this compound is an inhibitor of quorum sensing. In contrast, Malyngamide C has been identified as a compound that can inhibit the quorum sensing pathway in reporter gene assays without inhibiting bacterial growth. researchgate.net This activity has not been documented for this compound.
Other Biologically Relevant Activities
This compound was first isolated from the sea hare Bursatella leachii. nih.gov Beyond its discovery and isolation, there is a lack of specific information in the reviewed scientific literature regarding other biologically relevant activities of this compound. The broader malyngamide family of compounds is known to possess a wide spectrum of biological activities, including cytotoxicity and anti-mycobacterial properties, but these have not been specifically attributed to this compound. nih.gov
Glucose Uptake Stimulation in Muscle Cells (e.g., L6 Myotubes)
Scientific literature available to date has not specifically investigated the effects of this compound on glucose uptake stimulation in muscle cells, such as L6 myotubes. Furthermore, studies on other known malyngamides have not focused on this particular biological activity, and therefore, no data can be presented on the role of this class of compounds in glucose metabolism in skeletal muscle cells.
Interaction with Ion Channels (e.g., Voltage-Gated Sodium Channels)
Direct studies on the interaction of this compound with voltage-gated sodium channels (VGSCs) have not been reported. However, research on other members of the malyngamide family demonstrates that these compounds can modulate the activity of mammalian VGSCs. nih.gov Eukaryotic voltage-gated sodium channels are transmembrane proteins essential for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. mdpi.commdpi.com
A study involving several malyngamide analogs isolated from the marine cyanobacterium Lyngbya majuscula revealed varying effects on VGSC activity. nih.gov Some analogs exhibited moderate channel blocking, while others showed moderate activating properties, highlighting the potential for this chemical class to interact with and modulate ion channel function. nih.gov The specific nature of the interaction appears to be dependent on the stereochemistry and specific functional groups of the individual malyngamide analog. nih.gov
| Compound | Source Organism | Effect on Voltage-Gated Sodium Channel (VGSC) |
|---|---|---|
| 8-O-acetyl-8-epi-malyngamide C | Lyngbya majuscula | Moderate blocking activity |
| 6-O-acetylmalyngamide F | Lyngbya majuscula | Moderate blocking activity |
| Malyngamide C | Lyngbya majuscula | Moderate activating properties |
| Malyngamide C acetate | Lyngbya majuscula | Moderate activating properties |
Ecological Roles and Chemical Ecology
Malyngamides are secondary metabolites produced by cyanobacteria, and they are believed to play significant roles in the chemical ecology of their producers. nih.govnih.gov These compounds can be transferred through the food chain, as evidenced by their isolation from sea hares that graze on these cyanobacteria. nih.gov
Antifeedant Activity Against Marine Predators
There is no specific research detailing the antifeedant properties of this compound. However, studies on other compounds in this family have established an ecological role as feeding deterrents. nih.gov Malyngamides A and B, in particular, are recognized as known antifeedants. nih.gov This activity is a form of chemical defense, where the compound repels herbivores, thereby protecting the producing organism (the cyanobacterium Lyngbya majuscula) from being consumed by marine predators. nih.gov The production of such metabolites can provide a significant competitive advantage, reducing grazing pressure in benthic habitats. nih.gov
Anti-settlement Properties
The potential for this compound to exhibit anti-settlement or antifouling properties has not been investigated in the available scientific literature. Similarly, this specific activity has not been a primary focus of research for other compounds in the malyngamide class.
Allelochemical Functions in Microbial Interactions
Allelopathy refers to the chemical inhibition of one organism by another. mdpi.com While this compound has not been directly studied for its allelochemical functions, related malyngamides have been shown to interfere with microbial communication, a key aspect of microbial interactions. nih.govsi.edu
Specifically, 8-epi-malyngamide C and its parent compound, malyngamide C, have been found to inhibit bacterial quorum sensing (QS). nih.govsi.edu Quorum sensing is a cell-density-dependent signaling system that allows bacteria to coordinate gene expression and collective behaviors. nih.gov By disrupting these signaling pathways, malyngamides can interfere with critical microbial processes such as biofilm formation and the expression of virulence factors. This activity demonstrates a clear allelochemical function, where the cyanobacterial metabolite can modulate the behavior and growth of surrounding microbial communities. nih.gov
| Compound | Source Organism | Observed Allelochemical Activity |
|---|---|---|
| 8-epi-malyngamide C | Lyngbya majuscula | Inhibited bacterial quorum sensing in a reporter gene assay |
| Malyngamide C | Lyngbya majuscula | Inhibited bacterial quorum sensing in a reporter gene assay |
Structure Activity Relationship Sar Studies
Correlating Structural Features with Biological Activities
Table 1: Key Structural Features and Biological Activities of Malyngamide S and Related Analogs
| Structural Feature | Associated Compound(s) | Biological Activity | Reference(s) |
| 12-membered lactone ring | This compound | Antimicrobial, Cytotoxic, Anti-inflammatory | ontosight.ai |
| 2-alkyl-3-amino-4,5-dihydrofuran moiety | This compound | Antimicrobial, Cytotoxic, Anti-inflammatory | ontosight.ai |
| C-6 Hydroxyl group | Malyngamide F | Anti-inflammatory | nih.govnih.gov |
| C-6 Acetoxy group | Malyngamide F acetate (B1210297) | Anti-inflammatory | researchgate.netnih.gov |
| Methoxy (B1213986) group at C-7 (fatty acid tail) | Various Malyngamides | Confers bioactivity | researchgate.net |
| Uncommon oxygenation pattern | Malyngamides U, V, W | Not specified for SAR | nih.gov |
| Branching methyl group at C-6 (in some analogs) | Malyngamide C derivatives | Not specified for SAR | researchgate.net |
Influence of Stereochemistry on Potency and Selectivity
Stereochemistry plays a pivotal role in the biological activity of malyngamides, including this compound numberanalytics.com. The precise three-dimensional arrangement of atoms at chiral centers significantly impacts how these molecules interact with biological targets, thereby influencing their potency and selectivity numberanalytics.com. While detailed stereochemical SAR studies specifically for this compound are not exhaustively presented in the reviewed literature, the methodologies used for determining the absolute configurations of related malyngamides, such as Nuclear Overhauser Effect spectroscopy (NOESY), Electronic Circular Dichroism (ECD), and Density Functional Theory (DFT) calculations, underscore the importance of stereochemical integrity researchgate.netnih.gov. Even minor alterations in stereochemistry can lead to substantial changes in a compound's biological profile, a common observation in SAR investigations numberanalytics.com. Therefore, the specific stereochemical configuration of this compound is a critical factor in its pharmacological effects.
Impact of Functional Group Modifications
Modifications to the functional groups present in the malyngamide structure have been demonstrated to profoundly influence their biological activities, particularly their anti-inflammatory effects. Research indicates that the presence of a hydroxyl or acetoxy group at the C-6 position of the fatty acid chain is mechanistically implicated in the observed anti-inflammatory activity nih.govnih.gov. For example, Malyngamide F, which features a C-6 hydroxyl group, exhibits potent anti-inflammatory properties, and its acetate derivative, Malyngamide F acetate, also displays significant activity and may function as a prodrug, potentially due to enhanced cellular uptake researchgate.netnih.gov. Furthermore, the inclusion of a methoxy group at the C-7 position of the fatty acid tail has been identified as conferring a degree of bioactivity to malyngamides researchgate.net. Methylation is a prevalent characteristic among marine cyanobacterial metabolites, contributing to their structural complexity and biological profiles researchgate.net. Specifically, this compound has been noted for hydroxylation at C-6 and methylation escholarship.org. These findings collectively suggest that strategic modifications of functional groups can effectively modulate the potency and efficacy of malyngamide analogs.
Table 2: Impact of Functional Group Modifications on Anti-inflammatory Activity
| Compound / Modification | Biological Activity | Effect on Activity | Reference(s) |
| Malyngamide F (C-6 Hydroxyl) | Anti-inflammatory | Potent activity | nih.govnih.gov |
| Malyngamide F acetate (C-6 Acetoxy) | Anti-inflammatory | Potent activity; potential prodrug | researchgate.netnih.gov |
| Malyngamide 2 (General structure) | Anti-inflammatory | Active | nih.govnih.gov |
| Methoxy group at C-7 (fatty acid tail) | General Bioactivity | Confers a degree of bioactivity | researchgate.net |
| Hydroxylation at C-6 and Methylation (this compound) | Not specified for SAR | Specific structural features of this compound | escholarship.org |
Comparative Analysis of Malyngamide Analogs
A comparative analysis of various malyngamide analogs reveals distinct structure-activity relationships relevant to this compound. This compound itself is recognized for its cytotoxic and anti-inflammatory properties researchgate.net. For instance, Malyngamide 2 demonstrates anti-inflammatory activity by inhibiting nitric oxide production with an IC50 of 8.0 μM, alongside modest cytotoxic properties (IC50 = 27.3 μM) nih.gov. Malyngamide F acetate has exhibited potent anti-inflammatory activity in the nitric oxide assay with an IC50 of 7.1 μM, without significant cytotoxicity at the tested concentrations researchgate.netnih.gov. Other malyngamides have also displayed anti-inflammatory effects with IC50 values ranging from 5.4 to 18 μM researchgate.net. These comparisons highlight the critical role of specific structural features, such as the C-6 hydroxyl or acetoxy group, in determining anti-inflammatory potency nih.govnih.gov. While this compound is noted for its cytotoxicity researchgate.net, a detailed comparative assessment of its specific anti-inflammatory profile relative to analogs like Malyngamide F or F acetate would further elucidate its SAR.
Advanced Research Methodologies and Future Directions
Preclinical Lead Compound Development and Optimization
The exploration of natural products for therapeutic applications often involves a rigorous process of preclinical lead compound development and optimization. Malyngamides, a class of secondary metabolites isolated from marine cyanobacteria such as Lyngbya majuscula and Moorea producens, represent a promising scaffold for such endeavors due to their diverse biological activities. The preclinical optimization of these compounds focuses on understanding their structure-activity relationships (SAR) to enhance potency, selectivity, and other desirable pharmacological properties, thereby identifying viable drug candidates. Malyngamide S, noted for structural features like methylation and hydroxylation at the C-6 position, shares commonalities with other malyngamides, indicating that systematic structural modifications at such sites can be instrumental in optimizing its therapeutic potential. escholarship.org
Preclinical lead optimization for malyngamides involves a multi-faceted approach, primarily driven by SAR studies. These studies systematically investigate how alterations to the molecular structure of lead compounds influence their biological effects. By synthesizing and evaluating a range of malyngamide analogs, researchers aim to identify specific structural motifs that confer enhanced efficacy against target pathways or improved physicochemical properties. This iterative process guides the refinement of the lead compound towards a preclinical candidate suitable for further development.
Several malyngamide analogs have demonstrated significant preclinical activity, providing valuable insights for optimization strategies:
Anti-inflammatory Activity: Malyngamide F acetate (B1210297) has shown promise as an anti-inflammatory agent, exhibiting activity in nitric oxide (NO) assays with an IC50 of 7.1 µM. nih.gov Furthermore, it has been identified as a selective inhibitor of the MyD88-dependent pathway, a critical component of the innate immune response. nih.gov These findings suggest that the malyngamide scaffold can be optimized to target inflammatory processes, with specific modifications potentially enhancing inhibitory potency and pathway selectivity.
Cytotoxicity and Antiproliferative Effects: Studies on Malyngamide C and its stereoisomer, 8-epi-malyngamide C, have revealed cytotoxic activity against the HT29 colon cancer cell line, with reported IC50 values of 5.2 µM and 15.4 µM, respectively. mdpi.comnih.gov This variation in potency based on stereochemistry at the C-8 position exemplifies how subtle structural changes can significantly impact a compound's efficacy, a key consideration in lead optimization. Other analogs, such as Isomalyngamides A and A-1, have demonstrated antiproliferative effects by interfering with the expression and phosphorylation of FAK and Akt, highlighting their potential in cancer therapy. mdpi.com
Metabolic and Signaling Pathway Modulation: Beyond cytotoxic and anti-inflammatory effects, certain malyngamide derivatives have shown activity in other therapeutic areas. For instance, 6,8-di-O-acetylmalyngamide 2 has been found to stimulate glucose uptake in cultured L6 myotubes and activate AMP-activated protein kinase (AMPK), suggesting potential applications in metabolic disease research. researchgate.net The exploration of such diverse activities across different malyngamide structures underscores the versatility of the scaffold for targeted optimization.
The systematic investigation of structural variations, such as those observed at the C-6 position in compounds like this compound and G, is fundamental to mapping the SAR landscape of this compound class. By understanding how modifications at specific sites influence biological activity, researchers can rationally design and synthesize analogs with improved preclinical profiles, paving the way for the development of novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
